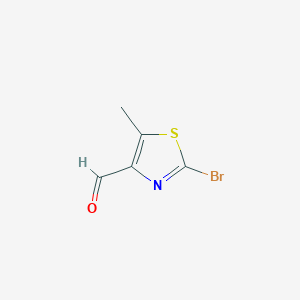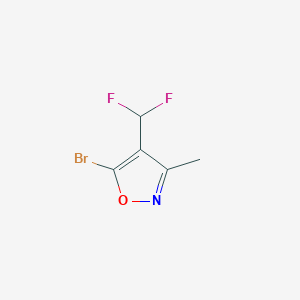
5-Bromo-4-(difluoromethyl)-3-methyl-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-(difluoromethyl)-3-methyl-1,2-oxazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-(difluoromethyl)-3-methyl-1,2-oxazole is not fully understood. However, studies have suggested that this compound exerts its anticancer and antitumor effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression and are overexpressed in various cancers. Inhibition of HDACs leads to the activation of tumor suppressor genes and the induction of apoptosis, thereby inhibiting cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to inhibit the activity of HDACs, leading to the activation of tumor suppressor genes and the induction of apoptosis. Furthermore, this compound has also been shown to protect neuronal cells from oxidative stress-induced damage, indicating its potential as a neuroprotective agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Bromo-4-(difluoromethyl)-3-methyl-1,2-oxazole in lab experiments is its potential as an anticancer and antitumor agent. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Furthermore, this compound has also been evaluated for its potential as a neuroprotective agent, where it has been shown to protect neuronal cells from oxidative stress-induced damage. However, one of the main limitations of using this compound in lab experiments is its low yield, which ranges from 30% to 70%.
Orientations Futures
There are several future directions for the research on 5-Bromo-4-(difluoromethyl)-3-methyl-1,2-oxazole. One of the main directions is to optimize the synthesis method to increase the yield of the product. Furthermore, future research can focus on the evaluation of this compound for its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, future research can focus on the development of analogs of this compound with improved potency and selectivity. Finally, future research can also focus on the evaluation of the toxicity and pharmacokinetics of this compound in preclinical and clinical studies.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. While this compound has several advantages for lab experiments, its low yield remains a limitation. However, future research can focus on optimizing the synthesis method, developing analogs with improved potency and selectivity, and evaluating its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 5-Bromo-4-(difluoromethyl)-3-methyl-1,2-oxazole has been achieved using different methods. One of the most commonly used methods involves the reaction of 2,4-difluoro-3-methylphenol with bromine in the presence of a base, followed by cyclization with ethyl oxalyl chloride. Another method involves the reaction of 2,4-difluoro-3-methylphenol with bromine in the presence of copper(II) bromide, followed by cyclization with ethyl oxalyl chloride. The yield of the product obtained using these methods ranges from 30% to 70%.
Applications De Recherche Scientifique
5-Bromo-4-(difluoromethyl)-3-methyl-1,2-oxazole has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been evaluated for its anticancer and antitumor properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Furthermore, this compound has also been evaluated for its potential as a neuroprotective agent, where it has been shown to protect neuronal cells from oxidative stress-induced damage.
Propriétés
IUPAC Name |
5-bromo-4-(difluoromethyl)-3-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF2NO/c1-2-3(5(7)8)4(6)10-9-2/h5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVUHDMYTHRXDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

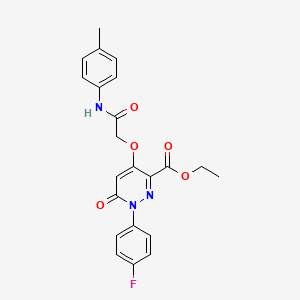
![Methyl 7-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2784525.png)
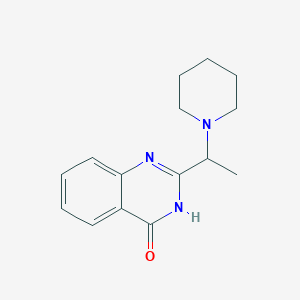
![3-[(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)methyl]benzonitrile](/img/structure/B2784528.png)
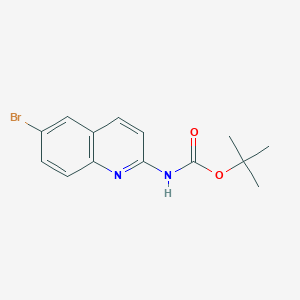

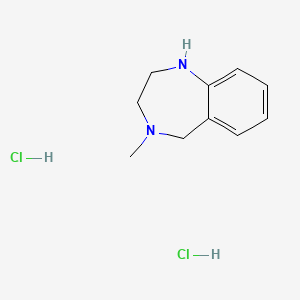
![3-nitro-4-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide](/img/structure/B2784533.png)
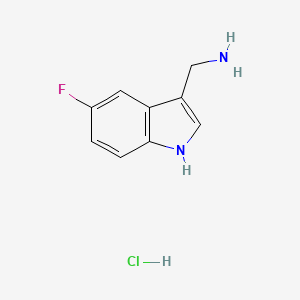
![2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2784537.png)
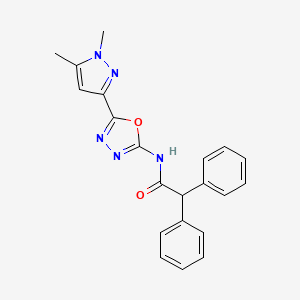
![6-(Isopropylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2784539.png)

